2-ethoxypyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxypyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O2. It features a pyrimidine ring substituted with an ethoxy group at the 2-position and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxypyrimidine-5-carbaldehyde typically involves the reaction of ethoxyacetaldehyde with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of ethoxyacetaldehyde with 2-aminopyrimidine, followed by oxidation to form the aldehyde group at the 5-position. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and optimized reaction parameters are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxypyrimidine-5-carboxylic acid.
Reduction: 2-Ethoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-Ethoxypyrimidine-5-carbaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of agrochemicals and other bioactive compounds
Mechanism of Action
The mechanism of action of 2-ethoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyrimidine-5-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxypyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
2-Ethoxypyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring
Uniqueness
2-Ethoxypyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and aldehyde groups on the pyrimidine ring allows for versatile chemical modifications and applications in various fields .
Properties
CAS No. |
312263-49-3 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.